molecular formula C15H21N3O4S2 B4995363 1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide

1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide

Cat. No. B4995363
M. Wt: 371.5 g/mol
InChI Key: WKYBPKLNNNSDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide, commonly known as PTSP, is a synthetic compound that belongs to the class of thienopyridine derivatives. It has been widely studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

The exact mechanism of action of PTSP is not fully understood. However, it has been reported that PTSP exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
PTSP has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, PTSP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PTSP in lab experiments is its high degree of purity and stability. This makes it easier to conduct experiments and obtain consistent results. However, one of the limitations of using PTSP is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on PTSP. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of PTSP and its potential side effects.

Synthesis Methods

The synthesis of PTSP involves the reaction of 2-chlorothiophene-3-carboxylic acid with piperidine, followed by the reaction of the resulting compound with pyrrolidine-1-sulfonyl chloride. The final product is obtained by treating the intermediate compound with piperidine-4-carboxylic acid hydrazide. This method has been reported to yield PTSP with a high degree of purity and yield.

Scientific Research Applications

PTSP has been extensively studied for its pharmacological properties and therapeutic potential. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor activities. In addition, PTSP has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c16-14(19)11-3-7-17(8-4-11)15(20)13-9-12(10-23-13)24(21,22)18-5-1-2-6-18/h9-11H,1-8H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYBPKLNNNSDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.